molecular formula C12H10N2O4 B2769620 5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) CAS No. 691355-38-1

5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI)

Cat. No.: B2769620
CAS No.: 691355-38-1
M. Wt: 246.222
InChI Key: OAMGZMQREQARBF-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) is a heterocyclic compound featuring an isoxazole ring fused to a carboxamide group, which is further substituted with a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines the electron-rich aromatic benzodioxin system with the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(10-3-4-13-18-10)14-8-1-2-9-11(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMGZMQREQARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the desired oxazole ring. One common method involves the use of 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) with lithium hydride as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl or aralkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition:
Research indicates that 5-Isoxazolecarboxamide can inhibit specific enzymes involved in various biochemical pathways. This inhibition can affect cellular processes and potentially lead to therapeutic applications in treating diseases such as cancer.

2. Cancer Research:
The compound has shown promise in modulating pathways associated with cancer progression. Studies suggest it may influence protein-protein interactions, particularly those involving mutant RAS proteins, which are implicated in several types of cancer. The ability to target these pathways makes it a candidate for further investigation in oncology.

3. Antimicrobial Properties:
Preliminary studies have indicated that compounds similar to 5-Isoxazolecarboxamide exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents.

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Isoxazolecarboxamide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2,4-Dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamideIsoxazole ring with dimethoxyphenyl substituentDifferent phenyl substitution may affect receptor binding
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylisoxazole-3-carboxamideSimilar benzodioxin structureVariation in methyl substitution on the isoxazole ring
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acidIsoxazole carboxylic acid derivativeAcidic functional group alters solubility and reactivity

This table illustrates how modifications around the core structure can lead to diverse biological activities and pharmacological profiles.

Case Studies and Research Findings

Several case studies have documented the applications of 5-Isoxazolecarboxamide:

Case Study 1: Cancer Treatment
A study explored the effects of 5-Isoxazolecarboxamide on cell lines with mutant RAS proteins. The results demonstrated a significant reduction in cell proliferation and an increase in apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s unique structure allows it to bind to specific DNA sequences, thereby regulating gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) with structurally or functionally related compounds, focusing on synthesis, structural features, and biological activities.

Structural Analogues

2.1.1 Sulfonamide Derivatives
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Synthesis: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ yields this sulfonamide. Precipitation at pH 2.0–3.0 affords brown-colored crystals . Key Difference: Replaces the isoxazolecarboxamide group with a sulfonamide, altering electronic properties and biological targets.
2.1.2 Isoxazolecarboxamide Analogues
  • Relevance: Demonstrates how substituents on the carboxamide nitrogen influence solubility and target interactions .
2.1.3 Antihepatotoxic Flavones
  • 3',4'(1",4"-dioxino)flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino)flavone (4g) Synthesis: Derived from silybin-inspired scaffolds with a 1,4-dioxane ring. Activity: Reduces SGOT, SGPT, and ALKP levels in hepatotoxic rats, comparable to silymarin . Key Difference: Flavone backbone replaces isoxazolecarboxamide, prioritizing antioxidant mechanisms over enzyme inhibition.

Biological Activity

5-Isoxazolecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of C12H10N2O4C_{12}H_{10}N_{2}O_{4} and a molecular weight of approximately 246.22 g/mol, this compound features an isoxazole ring and a benzodioxin moiety, which are significant in its biological interactions and therapeutic potential.

Biological Activity Overview

Research indicates that 5-Isoxazolecarboxamide exhibits various biological activities, primarily through its influence on enzyme inhibition and modulation of protein-protein interactions. The compound's structure allows it to interact with several biological pathways, making it a candidate for further pharmacological studies.

Key Biological Activities

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer-related pathways, particularly those associated with mutant RAS proteins . This inhibition can disrupt signaling pathways that promote tumor growth.
  • Modulation of Protein Interactions : Studies suggest that 5-Isoxazolecarboxamide can affect protein-protein interactions, which is crucial in regulating various cellular processes.

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Isoxazolecarboxamide, it is beneficial to compare it with structurally similar compounds. The following table highlights key differences and similarities:

Compound NameStructure FeaturesUnique Aspects
N-(2,4-Dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamideIsoxazole ring with dimethoxyphenyl substituentDifferent phenyl substitution may affect receptor binding
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylisoxazole-3-carboxamideSimilar benzodioxin structureVariation in methyl substitution on the isoxazole ring
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acidIsoxazole carboxylic acid derivativeAcidic functional group alters solubility and reactivity

This comparison illustrates how modifications around the core structure can lead to diverse biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Isoxazolecarboxamide:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that 5-Isoxazolecarboxamide effectively inhibited the proliferation of cancer cells through the downregulation of mutant RAS signaling pathways. This suggests its potential as an anti-cancer agent.
  • Enzymatic Activity : Another research effort focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways in cancer cells. The results indicated a significant reduction in enzymatic activity when treated with varying concentrations of 5-Isoxazolecarboxamide .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations have highlighted the compound's absorption and distribution characteristics in vivo, suggesting favorable properties for further development as a therapeutic agent.

Q & A

Q. How can researchers design robust SAR studies for 5-Isoxazolecarboxamide analogs?

  • Methodology : Systematically vary substituents (e.g., electron-withdrawing groups on the benzodioxin ring) and correlate changes with activity. Use clustering algorithms (e.g., k-means) to group analogs by structural features. Pair with PCA to identify dominant physicochemical drivers (e.g., logP, polar surface area) .

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